molecular formula C10H20OSi B14263823 3-Methyl-6-(trimethylsilyl)hex-4-enal CAS No. 176550-39-3

3-Methyl-6-(trimethylsilyl)hex-4-enal

Cat. No.: B14263823
CAS No.: 176550-39-3
M. Wt: 184.35 g/mol
InChI Key: MSNBRPMRPWGLHU-UHFFFAOYSA-N
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Description

3-Methyl-6-(trimethylsilyl)hex-4-enal is an organic compound characterized by the presence of a trimethylsilyl group and an aldehyde functional group. This compound is notable for its unique structure, which includes a silicon atom bonded to three methyl groups and a carbon chain with a double bond and an aldehyde group. The presence of the trimethylsilyl group imparts specific chemical properties, making it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-(trimethylsilyl)hex-4-enal typically involves the introduction of the trimethylsilyl group to a precursor molecule. One common method is the hydrosilylation of an alkyne or alkene precursor with a trimethylsilyl reagent, such as trimethylsilyl chloride, in the presence of a catalyst like platinum or palladium. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the synthesis. Additionally, purification techniques like distillation or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-(trimethylsilyl)hex-4-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like halides or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: 3-Methyl-6-(trimethylsilyl)hexanoic acid.

    Reduction: 3-Methyl-6-(trimethylsilyl)hexanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-6-(trimethylsilyl)hex-4-enal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methyl-6-(trimethylsilyl)hex-4-enal involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The trimethylsilyl group can enhance the compound’s stability and solubility, facilitating its use in various applications.

Comparison with Similar Compounds

Similar Compounds

    3-Methylhex-4-enal: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.

    6-(Trimethylsilyl)hex-4-enal: Similar structure but without the methyl group at the third position.

    3-Methyl-6-(trimethylsilyl)hexanoic acid: The oxidized form of 3-Methyl-6-(trimethylsilyl)hex-4-enal.

Uniqueness

This compound is unique due to the presence of both the trimethylsilyl group and the aldehyde functional group. This combination imparts specific reactivity and stability, making it valuable in various chemical and industrial applications.

Properties

CAS No.

176550-39-3

Molecular Formula

C10H20OSi

Molecular Weight

184.35 g/mol

IUPAC Name

3-methyl-6-trimethylsilylhex-4-enal

InChI

InChI=1S/C10H20OSi/c1-10(7-8-11)6-5-9-12(2,3)4/h5-6,8,10H,7,9H2,1-4H3

InChI Key

MSNBRPMRPWGLHU-UHFFFAOYSA-N

Canonical SMILES

CC(CC=O)C=CC[Si](C)(C)C

Origin of Product

United States

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